Phyperunolide E: A Technical Guide on its Discovery, Origin, and Biological Activities
Phyperunolide E: A Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyperunolide E is a naturally occurring withanolide, a class of C28 steroidal lactones, that has been isolated from plants of the Physalis genus, specifically Physalis peruviana and Physalis minima. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of Phyperunolide E. It includes detailed experimental protocols for its isolation and biological evaluation, a summary of its spectroscopic and cytotoxic data, and an exploration of its anti-inflammatory mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Origin
Phyperunolide E was first discovered as a new cytotoxic withanolide isolated from the extracts of Physalis peruviana L.[1][2][3][4][5]. Subsequent phytochemical investigations have also identified its presence in Physalis minima[6][7][8]. Both plant species belong to the Solanaceae family and have a history of use in traditional medicine. P. peruviana, commonly known as Cape gooseberry or goldenberry, is native to South America and is now cultivated in many tropical and subtropical regions[3]. P. minima is a pantropical weed. The discovery of Phyperunolide E has contributed to the growing interest in withanolides as a promising source of new therapeutic agents.
Physicochemical Properties and Structure Elucidation
The structure of Phyperunolide E was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Table 1: Physicochemical and Spectroscopic Data for Phyperunolide E
| Property | Data |
| Molecular Formula | C₂₈H₄₀O₉ |
| Molecular Weight | 520.6 g/mol |
| ¹H NMR (CDCl₃, 500 MHz) δ ppm | Data not fully available in the searched sources. Key signals would include those for steroidal methyl groups, olefinic protons, and protons attached to oxygenated carbons. |
| ¹³C NMR (CDCl₃, 125 MHz) δ ppm | Data not fully available in the searched sources. Characteristic signals would include a lactone carbonyl, multiple oxygenated carbons, and olefinic carbons. |
| HRESIMS m/z | Data not fully available in the searched sources. The expected [M+H]⁺ or [M+Na]⁺ ion would confirm the molecular formula. |
Note: While the references confirm the use of these techniques for structure elucidation, the specific, detailed spectral data for Phyperunolide E was not available in the publicly accessible search results. Researchers are advised to consult the primary literature for this information.
Experimental Protocols
Isolation of Phyperunolide E from Physalis minima
The following is a generalized protocol based on methods for isolating withanolides from Physalis species. Specific details for Phyperunolide E should be referenced from the primary literature.
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Caption: General workflow for the isolation of Phyperunolide E.
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Extraction: The air-dried and powdered whole plants of P. minima are extracted exhaustively with 95% ethanol at room temperature.
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Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.
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Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone to yield several fractions.
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Purification: The fractions containing Phyperunolide E are further purified using a combination of Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to afford pure Phyperunolide E.
Cytotoxicity Assay
The cytotoxic activity of Phyperunolide E can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Caption: Workflow for the MTT cytotoxicity assay.
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Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.
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Treatment: The cells are then treated with various concentrations of Phyperunolide E and a vehicle control.
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Incubation: The plates are incubated for 48 hours.
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MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
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Solubilization and Measurement: The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO). The absorbance is measured at 570 nm using a microplate reader.
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Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity of Phyperunolide E can be assessed by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
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Caption: Workflow for the nitric oxide inhibition assay.
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Cell Culture: RAW 264.7 cells are cultured in 96-well plates and allowed to stabilize.
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Treatment: The cells are pre-treated with different concentrations of Phyperunolide E for 1 hour.
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Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.
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Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
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Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is then determined.
Biological Activities
Cytotoxic Activity
Phyperunolide E has been reported to exhibit cytotoxic effects against various cancer cell lines. While the initial discovery paper highlighted its cytotoxicity, specific IC₅₀ values for Phyperunolide E were not detailed in the readily available search results. However, related withanolides from P. peruviana have shown significant cytotoxicity.
Table 2: Cytotoxicity of Selected Withanolides from Physalis peruviana
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Phyperunolide A | A549 (Lung) | Data not available | [1] |
| Phyperunolide A | MDA-MB-231 (Breast) | Data not available | [1] |
| Phyperunolide A | MCF7 (Breast) | Data not available | [1] |
| Phyperunolide A | HepG2 (Liver) | Data not available | [1] |
| 4β-Hydroxywithanolide E | A549, HepG2, MCF7 | Significant activity reported | [9] |
| Withanolide E | A549, HepG2, MCF7 | Significant activity reported | [9] |
Note: This table includes data for related compounds to provide context. Further investigation into the primary literature is required to obtain specific IC₅₀ values for Phyperunolide E.
Anti-inflammatory Activity
Phyperunolide E has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.
Table 3: Anti-inflammatory Activity of Phyperunolide E
| Assay | Cell Line | IC₅₀ (µM) | Reference |
| Nitric Oxide Inhibition | RAW 264.7 | 23.53 - 66.28 (range for withanolides from P. minima) | [1][10] |
The inhibition of NO production is a key indicator of anti-inflammatory potential, as excessive NO is involved in the pathophysiology of various inflammatory diseases.
Signaling Pathways
The precise molecular mechanisms and signaling pathways affected by Phyperunolide E are not yet fully elucidated in the available literature. However, other withanolides have been shown to exert their anti-inflammatory effects through the modulation of key inflammatory pathways. For instance, some withanolides from P. peruviana have been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response. It is plausible that Phyperunolide E may share a similar mechanism of action.
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References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Withanolides, the hidden gem in Physalis minima: A mini review on their anti-inflammatory, anti-neuroinflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
